Methyl (2-oxopropoxy)acetate
Description
Relevance as a Chemical Intermediate and Building Block
As a chemical intermediate, Methyl (2-oxopropoxy)acetate is a foundational molecule used to construct more elaborate compounds for various industries. evitachem.combldpharm.com Its utility is particularly noted in the development of pharmaceuticals, agrochemicals, and polymers, where its core structure can be modified to achieve desired biological or material properties.
Precursor for Pharmaceutical Syntheses
The "2-oxopropoxy" moiety, a key feature of this compound, is found in various complex molecules used in medicinal chemistry. The compound serves as a precursor or intermediate in the synthesis of pharmacologically active agents. For instance, derivatives containing this functional group are integral to the structure of certain pharmaceutical compounds. The synthesis of intermediates for complex drugs like Atorvastatin, used to lower cholesterol, has involved related structures such as 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N-β-diphenylbenzenebutanamide. google.comgoogle.com Furthermore, derivatives like (R)-2-Oxopropyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate, which is an intermediate related to the antihistamine Cetirizine, highlight the role of the oxopropyl acetate (B1210297) group in building drug molecules. pharmaffiliates.com Steroidal structures, such as 17-(2-Oxopropoxy)-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-3-yl Acetate, also incorporate the 2-oxopropoxy group, indicating its relevance in synthesizing hormone-related therapeutics. pharmaffiliates.com
Building Block for Agrochemical Derivatizations
In the field of agrochemicals, the development of new pesticides and herbicides often relies on the modification of core chemical scaffolds to enhance efficacy and selectivity. While direct applications of this compound are not extensively documented in readily available literature, its structural motifs are relevant. The synthesis of fungicides and herbicides often involves intermediates with functional groups similar to those in this compound. researchgate.net Biocatalysis, for example, is used to prepare precursors for fungicides like propiconazole (B1679638) by employing enzymatic reactions on keto acids. researchgate.net The functional groups present in this compound make it a suitable candidate for derivatization to create novel agrochemical compounds.
Role in Polymer Precursor Development
This compound and its derivatives are recognized as potential building blocks in polymer science. bldpharm.com The development of specialized polymers, such as biomimetic polymers, often requires monomers with specific functional groups that can impart desired properties like stimuli-responsiveness or biocompatibility. lsu.edu For example, N-substituted polyglycines, which are structural mimics of polypeptides, are synthesized from N-substituted glycine-derived N-carboxyanhydrides. lsu.edu Related compounds like Methyl (propionylamino)acetate can serve as intermediates in creating more complex molecules for these applications. ontosight.ai The ester and ketone functionalities of this compound could allow it to be incorporated into polymer backbones or as pendant groups, potentially leading to the creation of new polyesters or other functional polymers.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-oxopropoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGUHQBLOOYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470786 | |
| Record name | methyl (2-oxopropoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61363-66-4 | |
| Record name | methyl (2-oxopropoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Oxopropoxy Acetate
Hydrolysis Mechanisms of Related Esters
The hydrolysis of esters is a fundamental reaction in organic chemistry, and the study of related esters provides insight into the behavior of methyl (2-oxopropoxy)acetate. numberanalytics.com Ester hydrolysis can be catalyzed by either acid or base. numberanalytics.comdalalinstitute.com In both cases, the reaction generally proceeds through a tetrahedral intermediate, leading to the cleavage of the acyl-oxygen bond.
Alkaline Hydrolysis Pathways and Kinetics
Alkaline hydrolysis, or saponification, of esters is a bimolecular reaction that follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. masterorganicchemistry.comchemrxiv.org When the concentration of the hydroxide ion is significantly higher than that of the ester, the reaction can be treated as a pseudo-first-order reaction. chemrxiv.org
The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. masterorganicchemistry.com This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the alkoxide leaving group and the formation of a carboxylic acid. In the basic medium, the carboxylic acid is quickly deprotonated to form a carboxylate salt. masterorganicchemistry.com
The rates of alkaline hydrolysis are influenced by both steric and electronic effects of the substituents on the ester. For instance, the hydrolysis rate of butyl benzyl (B1604629) phthalate (B1215562) (BBzP) is faster than that of other esters like 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TMPD-MIB) and di(2-ethylhexyl) adipate (B1204190) (DEHA), which can be attributed to the different chemical structures of their ester moieties. chemrxiv.org
Table 1: Alkaline Hydrolysis Rate Constants of Various Esters
| Ester | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Butyl Benzyl Phthalate (BBzP) | Varies (Fastest among those listed) |
| 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-MIB) | Slower than BBzP |
| Di(2-ethylhexyl) adipate (DEHA) | Slower than BBzP |
| Butyl Paraben (BP) | Slower than other parabens with smaller alkyl chains |
Note: This table provides a qualitative comparison of reaction rates based on available literature. chemrxiv.org
Role of Neighboring Group Participation in Ester Hydrolysis
Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the rate and stereochemistry of ester hydrolysis. wikipedia.org NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation can lead to an increased reaction rate compared to a similar reaction without the participating group. wikipedia.org
For example, the hydrolysis of aryl esters of 2-hydroxyphenylacetic acid and related compounds demonstrates neighboring group participation by the hydroxyl group. rsc.org The presence of a participating group, such as an ester, can have both an "arming" effect through anchimeric assistance and a "disarming" effect due to its electron-withdrawing nature. researchgate.net The stereochemical outcome of a reaction can also be controlled by neighboring group participation, often leading to the formation of cyclic intermediates. researchgate.net For instance, an ester group can form a trans-fused dioxolenium ion intermediate, which then undergoes substitution. researchgate.net
Oxidative Cleavage Mechanisms
The oxidative cleavage of α-keto esters is a valuable transformation in organic synthesis. One method involves the use of superoxide (B77818) to cleave α-keto, α-hydroxy, and α-halo ketones and esters. nih.gov Another approach utilizes an Oxone/aluminum trichloride (B1173362) system in an aqueous medium to achieve the oxidative cleavage of β-keto esters and 1,3-diketones, yielding α-keto esters and 1,2-diketones. organic-chemistry.org The proposed mechanism for the latter involves the formation of α-hydroxy dicarbonyl compounds, which are then oxidized to tricarbonyl intermediates that rearrange to the final products. organic-chemistry.org However, it is important to note that the reproducibility of this specific Oxone-mediated reaction has been questioned. organic-chemistry.org
A plausible mechanism for the oxidative cleavage of the C(CO)-C bond in ketones to form esters involves two potential pathways: one proceeding through an α-oxy radical and the other through an α-diketone intermediate. researchgate.net In the first pathway, a superoxide-like species interacts with the α-carbon, leading to the formation of an α-oxy radical. researchgate.net
Concerted and Stepwise Reaction Pathways in Synthesis
The synthesis of α-keto esters can proceed through various reaction pathways, which can be broadly categorized as concerted or stepwise. The alkaline hydrolysis of certain esters, for example, has been debated in terms of proceeding through a stepwise mechanism with a pentavalent intermediate or a concerted mechanism. acs.org For aryl benzenesulfonates, a nonlinear Brønsted plot suggested a change from a stepwise to a concerted mechanism depending on the leaving group. acs.org
In the context of synthesizing α-keto esters from isatins, a proposed mechanism involves the cleavage of the C(CO)–N bond. thieme-connect.de This reaction is believed to proceed through a stepwise pathway where a base, such as potassium tert-butoxide, promotes the formation of an N-acylated intermediate, which is then attacked by a nucleophile to yield the α-keto ester. thieme-connect.de This reaction is sensitive to the reaction conditions, and the presence of air can enhance the efficiency of the C–N bond cleavage, although a radical pathway has been ruled out. thieme-connect.de
Catalysis in Chemical Transformations of the Compound
Catalysis plays a pivotal role in many chemical transformations involving esters. In the context of hydrolysis, both acids and bases act as catalysts. dalalinstitute.com Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, making the ester more electrophilic and susceptible to nucleophilic attack by water. libretexts.org
Phosphine (B1218219) catalysis is another important area, often involving the initial addition of a tertiary phosphine to an electron-deficient multiple bond to generate a reactive zwitterionic intermediate. acs.org This intermediate can then participate in a variety of subsequent reactions. acs.org
In the synthesis of related compounds, such as 1-carbamoyl-2-oxopropyl acetate (B1210297) derivatives, (diacetoxyiodo)benzene (B116549) (DIB) can be used as an oxidant in an acetoxylation reaction. beilstein-journals.org This method is efficient and proceeds under mild conditions. beilstein-journals.org Furthermore, metal-free oxidative esterification reactions have been developed, utilizing reagents like potassium xanthate as both an alkoxide donor and a reaction promoter to form α-keto acid esters. mdpi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic characteristics of Methyl (2-oxopropoxy)acetate. These methods model the molecule in a virtual environment to compute various properties that dictate its chemical behavior.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. mdpi.com Unlike other methods that calculate the full electronic wavefunction, DFT focuses on the electron density, which simplifies the calculation while maintaining a high degree of accuracy. nih.gov The selection of a specific DFT model, which consists of a functional and a basis set, is crucial for obtaining reliable results.
For organic molecules like this compound, hybrid functionals such as B3LYP are commonly employed as they provide a good balance between accuracy and computational cost. mdpi.comresearchgate.net The basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. Pople-style basis sets like 6-31G* or 6-311+G** are frequently chosen for their effectiveness in describing the electronic environment of first- and second-row elements. mdpi.com The choice of functional and basis set is often validated by comparing calculated properties, such as vibrational frequencies, with available experimental data for similar compounds. asianpubs.orguotechnology.edu.iq Studies on related esters and ketones often utilize models like B3LYP/6-31G* to model electron density and identify reactive sites within the molecule.
Table 1: Commonly Used DFT Models for Organic Molecules
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry optimization, frequency calculations |
| M06-2X | 6-311+G(d,p) | Thermochemistry, kinetics |
| CAM-B3LYP | aug-cc-pVDZ | Excited states, charge-transfer studies plos.org |
This compound possesses several single bonds, allowing for rotation and giving rise to multiple spatial arrangements known as conformers. Conformational analysis is the process of identifying these different conformers and determining their relative energies to find the most stable structures, or energy minima. This is typically done by systematically rotating the dihedral angles of the molecule's backbone and performing geometry optimization calculations at each step.
For a molecule like this compound, key rotations would occur around the C-O and C-C bonds of the ether and ester linkages. A computational study on isoamyl acetate (B1210297), a related ester, involved varying torsional angles to locate all possible conformations and identify the global minimum energy structure. acs.org The conformer with the lowest energy (the global minimum) is the most populated and representative structure of the molecule at equilibrium. The relative energies of other, less stable conformers provide insight into the molecule's flexibility.
Table 2: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical energy differences for similar aliphatic esters.
| Conformer ID | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|---|
| Conf-1 (Global Min.) | 180° (anti) | 180° (anti) | 0.00 | 75.5 |
| Conf-2 | 60° (gauche) | 180° (anti) | 1.10 | 12.1 |
| Conf-3 | 180° (anti) | 60° (gauche) | 1.50 | 7.3 |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. mdpi.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and carbonyl groups, which have lone pairs of electrons. The LUMO is anticipated to be centered on the carbonyl carbons of the ester and ketone groups, as these are the most electrophilic sites. ucsb.edu Analysis of the HOMO-LUMO gap helps in predicting how the molecule will interact with other reagents. nih.gov
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and based on typical DFT calculation results for similar compounds.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -10.5 | Localized on ether and carbonyl oxygens; site of nucleophilic attack. |
| LUMO | -0.8 | Localized on carbonyl carbons; site of electrophilic attack. |
Conformational Analysis and Energy Minima Identification
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is invaluable for mapping the detailed pathways of chemical reactions. It allows for the characterization of transient species like transition states and the visualization of the entire energy landscape of a reaction, providing insights that are often impossible to obtain experimentally.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. This structure represents the energy maximum along the minimum-energy reaction path. Identifying the geometry and energy of the transition state is key to understanding the reaction's kinetics, as the energy difference between the reactants and the transition state defines the activation energy barrier.
Computational methods are used to locate this saddle point on the potential energy surface. For a potential reaction involving this compound, such as hydrolysis or an SN2 reaction, chemists would model the approach of the reacting species and calculate the energy at each step to find the highest point. researchgate.net Successful identification of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net This analysis has been used to study the C-C bond cleavage reactions catalyzed by enzymes and the atmospheric degradation of esters. nih.govrsc.org
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecular system as a function of its geometric coordinates. longdom.org By mapping the PES, chemists can visualize the entire landscape of a chemical reaction. The surface shows stable areas corresponding to reactants, products, and any intermediates, which reside in "valleys" or minima. researchgate.net These are connected by paths that go over "mountain passes," which represent the transition states.
Mapping the PES provides a complete picture of the reaction mechanism, showing the most favorable pathway from reactants to products. longdom.org For complex reactions, the PES can reveal the existence of competing pathways and reaction intermediates. For example, in gas-phase SN2 reactions, the PES often features a double-well potential, indicating the formation of stable ion-molecule complexes before and after the central transition state. researchgate.net This level of detail is crucial for a comprehensive understanding of the reaction dynamics.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. While specific experimental spectra for Methyl (2-oxopropoxy)acetate are not widely published, predicted data provides valuable insight into its structural features.
¹H NMR Spectroscopy
In the predicted ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The spectrum would likely show four unique signals. The methyl protons of the acetyl group (CH₃CO) are anticipated to appear as a singlet in the range of δ 2.1-2.3 ppm. The protons of the methoxy (B1213986) group (-OCH₃) would also produce a singlet, expected further downfield around δ 3.7 ppm. The two methylene (B1212753) groups (-CH₂-), being chemically non-equivalent, would each produce a singlet. The methylene group adjacent to the ether oxygen (-O-CH₂-CO) is predicted to resonate at approximately δ 4.2 ppm, while the methylene group of the propoxy chain (-CO-CH₂-O-) is expected at a slightly higher chemical shift, around δ 4.7 ppm. nmrdb.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃-C=O | 2.2 | Singlet |
| O-CH₃ | 3.7 | Singlet |
| O-CH₂-C=O | 4.2 | Singlet |
| C=O-CH₂-O | 4.7 | Singlet |
Note: Data is based on predicted values and may vary from experimental results.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides complementary information, identifying all six carbon atoms in the this compound molecule. The methyl carbon of the acetyl group (CH₃CO) is expected around δ 26 ppm. The methoxy carbon (-OCH₃) would likely appear in the δ 52-53 ppm region. The two methylene carbons are predicted at approximately δ 65 ppm for the one adjacent to the ester carbonyl (-O-CH₂-CO) and δ 75 ppm for the one in the propoxy chain (-CO-CH₂-O-). The two carbonyl carbons are the most deshielded, with the ester carbonyl (C=O) predicted around δ 170 ppm and the ketone carbonyl (C=O) further downfield at approximately δ 205 ppm. drugbank.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C H₃-C=O | 26 |
| O-C H₃ | 52.5 |
| O-C H₂-C=O | 65 |
| C=O-C H₂-O | 75 |
| O=C -O | 170 |
| C =O | 205 |
Note: Data is based on predicted values and may vary from experimental results.
Two-Dimensional NMR Techniques (e.g., NOESY)
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to determine the spatial proximity of atoms within a molecule. In a NOESY experiment for this compound, correlations would be expected between protons that are close in space, even if they are not directly bonded. For instance, NOESY could help confirm the connectivity by showing correlations between the protons of the -CO-CH₂-O- group and the adjacent -O-CH₂-CO group, providing definitive evidence for the ether linkage. This technique is particularly useful for establishing the conformation of flexible molecules.
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) and UV-Visible spectroscopy are used to identify the functional groups present in a molecule and to investigate its electronic transitions.
IR spectroscopy is highly effective for identifying the characteristic carbonyl groups and ether linkage in this compound. The spectrum is expected to show two distinct, strong absorption bands for the carbonyl stretches. The ester carbonyl (C=O) stretch typically appears in the range of 1755-1735 cm⁻¹, while the ketone carbonyl stretch is found at slightly lower wavenumbers, around 1715 cm⁻¹. docbrown.info A prominent band corresponding to the C-O-C stretching of the ether linkage is also expected, likely in the 1300-1000 cm⁻¹ region. docbrown.info
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | ~1740 |
| Ketone | C=O Stretch | ~1715 |
| Ether | C-O-C Stretch | ~1100 |
| Alkyl | C-H Stretch | 2850-3000 |
Note: Data is based on characteristic absorption ranges for the functional groups. cheminfo.org
UV-Visible spectroscopy provides information about electronic transitions within the molecule. Saturated ketones and esters, which lack extensive conjugation, typically exhibit weak n→π* transitions in the UV region. For this compound, a weak absorption band is expected around 270-290 nm, corresponding to the n→π* transition of the ketone carbonyl group. The ester carbonyl would also have an absorption in this region, but it is generally weaker.
Mass Spectrometry (MS) in Compound Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The nominal molecular weight of this compound (C₆H₁₀O₄) is 146 g/mol . labrulez.com
In an MS experiment, the molecule is ionized to form a molecular ion [M]⁺, which can then break down into smaller, charged fragments. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. docbrown.infolibretexts.org For this compound, key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, 31 mass units) to give a fragment ion at m/z 115, or the loss of the entire methoxycarbonyl group (-COOCH₃, 59 mass units) resulting in a fragment at m/z 87. Another prominent fragmentation would be the cleavage of the C-O bond in the ether linkage, which could lead to an acetyl ion [CH₃CO]⁺ at m/z 43, a common and often abundant peak for compounds containing an acetyl group. docbrown.info
Table 4: Predicted Mass Spectrometry Adducts for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 147.06518 |
| [M+Na]⁺ | 169.04712 |
| [M-H]⁻ | 145.05062 |
| [M]⁺ | 146.05735 |
Source: PubChem. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds in complex mixtures. nih.govgcms.cz In a GC-MS analysis, this compound would be separated from other components based on its boiling point and polarity before entering the mass spectrometer for detection and identification. researchgate.netnih.gov
The retention time of the compound would depend on the specific GC column and temperature program used. Following separation, the mass spectrometer would generate a mass spectrum for the compound as it elutes from the column. The resulting spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint for identification. This technique is widely used in environmental analysis, food chemistry, and metabolomics to detect and quantify esters and other volatile organic compounds. labrulez.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the separation, detection, and quantification of organic molecules. Its application to the analysis of this compound would involve the optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve high selectivity and sensitivity.
Chromatographic Separation:
A reverse-phase (RP) HPLC method would be a suitable starting point for the separation of this compound from potential impurities or other components in a mixture. uni.lu A C18 column is commonly employed for the retention of moderately polar compounds. The mobile phase would likely consist of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with the addition of a small amount of an acid like formic acid to improve peak shape and promote ionization. uni.lu The gradient would be optimized to ensure adequate retention of the analyte while providing good resolution from other compounds.
Mass Spectrometric Detection and Fragmentation:
Following chromatographic separation, the analyte would be introduced into the mass spectrometer, likely using an electrospray ionization (ESI) source, which is well-suited for polar organic molecules. In positive ion mode, this compound (molar mass: 146.14 g/mol ) would be expected to form a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 147.0652. uni.lu Other potential adducts that could be observed include the sodium adduct [M+Na]⁺ (m/z 169.0471) and the potassium adduct [M+K]⁺ (m/z 185.0211). uni.lu
Tandem mass spectrometry (MS/MS) is then employed for structural confirmation and enhanced selectivity. In this stage, the precursor ion (e.g., m/z 147.0652) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For esters, common fragmentation pathways include the loss of the alkoxy group or rearrangements. libretexts.org For ketones, alpha-cleavage is a typical fragmentation route. libretexts.org
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below. The fragmentation of related methyl esters and ketones suggests that cleavage at the ether linkage and loss of the methoxycarbonyl group are likely. libretexts.orgdocbrown.info
Table 1: Predicted LC-MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Product Ion | Proposed Neutral Loss |
| 147.0652 | 115.0390 | CH₄O₂ (Methanol + CO) |
| 147.0652 | 87.0441 | C₂H₂O₂ (Glyoxal) |
| 147.0652 | 59.0130 | C₄H₆O₂ (Acetoxyacetone moiety) |
| 147.0652 | 43.0184 | C₅H₆O₃ (Methyl 2-oxo-3-butenoate) |
This data is predictive and based on the fragmentation patterns of similar organic molecules.
The development of a Multiple Reaction Monitoring (MRM) method, based on specific precursor-to-product ion transitions, would enable highly selective and sensitive quantification of this compound in complex matrices. jst.go.jp For instance, the transition of m/z 147.1 → 87.0 could be monitored for quantification, while a secondary transition, such as 147.1 → 59.0, could be used for confirmation.
Applications and Emerging Research Directions in Chemical Science
Role in Fine Chemical Synthesis
The "2-oxopropoxy" moiety is a valuable structural unit for the synthesis of more complex molecules, particularly heterocyclic compounds which form the backbone of many pharmaceuticals and agrochemicals. nih.gov
Research has demonstrated the use of precursors containing the 2-oxopropoxy group in multi-component reactions to build elaborate molecular architectures. For example, 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been utilized as a key starting material in the synthesis of novel 1,2-dihydropyridine-3-carbonitrile derivatives. These reactions typically involve the cyclization of the ketone precursor with an aldehyde in the presence of ethyl cyanoacetate (B8463686) and an ammonium (B1175870) acetate (B1210297) catalyst. Such synthetic routes are significant as dihydropyridine-based compounds are known to possess a wide range of biological activities.
| Precursor | Reagents | Product Type | Ref. |
| 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one | Aldehydes, Ethyl cyanoacetate, Ammonium acetate | 1,2-dihydropyridine-3-carbonitriles | mdpi.com |
| 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione | Active methylene (B1212753) nitriles (e.g., cyanoacetamide) | 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives | mdpi.comsciforum.net |
| Substituted Acetophenones | α-arylidene-cyanothioacetamide, Ammonium acetate | 2-thioxo-1,2-dihydropyridine-3-carbonitriles | ekb.eg |
Contribution to Novel Compound Development
The structural motif of Methyl (2-oxopropoxy)acetate is present in various novel compounds, including naturally occurring molecules with significant biological activities. This underscores its importance as a building block for discovering and developing new chemical entities.
The "2-(2-oxopropyl)" fragment has been identified in chromone (B188151) derivatives isolated from natural sources like the endophytic fungus Aspergillus lentulus. nih.govnih.govfrontiersin.org For instance, 8-Methyl-2-(2-oxopropyl)-4H-pyrano[3,2-h]isoquinolin-4-one is a chromone alkaloid that has been isolated from this fungus. nih.govsemanticscholar.org Compounds containing the chromone scaffold are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological properties. nih.govsemanticscholar.org The discovery of such natural products highlights the relevance of the 2-oxopropyl group in bioactive molecules.
Furthermore, derivatives containing the 2-oxopropyl structure are versatile reagents in organic synthesis. Dimethyl (2-oxopropyl)phosphonate, a related compound, is a key reagent for synthesizing various heterocycles and for converting aldehydes into alkynes. Similarly, 2-oxopropyl acetate itself participates in one-pot, three-component reactions to produce highly substituted 1,3,4-oxadiazole (B1194373) derivatives, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net
| Compound/Precursor | Application/Reaction | Resulting Structure/Class | Ref. |
| 8-Methyl-2-(2-oxopropyl)-4H-pyrano[3,2-h]isoquinolin-4-one | Natural Product | Chromone Alkaloid | nih.govsemanticscholar.org |
| Dimethyl (2-oxopropyl)phosphonate | Reagent in Heterocyclic Synthesis | Dihydropyrimidinone-phosphonates | |
| 2-Oxopropyl acetate | Three-component reaction | Fully substituted 1,3,4-oxadiazoles | nih.govresearchgate.net |
| Diethyl 2-(2-oxopropyl)malonate | Precursor for medicinal chemistry | Analogs of methaprogerol (anticancer) |
Catalysis Research Utilizing the Compound or its Derivatives
While this compound itself is not typically used as a catalyst, it and its derivatives are involved in catalysis research, often as substrates or products in catalytic transformations. This research provides efficient pathways to synthesize these valuable molecules.
For instance, a derivative, 3-Chloro-2-oxopropyl acetate, has been described as an acid catalyst for certain reactions. More commonly, catalytic methods are employed to synthesize molecules containing the 2-oxopropyl acetate core. Iodine-catalyzed oxidative C(sp³)-H acyloxylation of acetone (B3395972) with various carboxylic acids has been developed to produce 2-oxopropyl carboxylates in good to excellent yields. researchgate.net
Organocatalysis has also been applied to achieve selective reactions on β-ketocarbonyl derivatives, which are structurally related to this compound. Research has shown that catalytic asymmetric Mannich reactions can be directed to the γ-position of β-ketoesters, leading to the formation of δ-amino β-ketoester derivatives with high enantioselectivity. acs.org This demonstrates the sophisticated catalytic control that can be exerted on molecules containing this type of functionality.
Additionally, derivatives of the compound can be key intermediates or products in complex reaction cascades. For example, S-alkylated pyridinethione derivatives, formed by reacting pyridinethiones with compounds like chloroacetone (B47974) (a precursor to the "2-oxopropyl" group), can undergo intramolecular cyclization to yield thieno[2,3-b]pyridine (B153569) derivatives, a process often facilitated by a base catalyst. acs.org
Environmental Chemistry and Degradation Studies
Atmospheric Degradation Pathways
The atmospheric residence time and transformation of Methyl (2-oxopropoxy)acetate are primarily dictated by its reactions with key atmospheric oxidants.
The degradation of this compound in the troposphere is expected to be initiated by reactions with hydroxyl (OH) radicals during the day and, to a lesser extent, with chlorine (Cl) atoms in marine and some polluted environments. acs.orgnih.gov The presence of both ether and ketone functional groups, as well as multiple C-H bonds, provides several potential sites for reaction.
The primary mechanism for the atmospheric degradation of saturated esters and ethers is hydrogen atom abstraction by OH radicals and Cl atoms. acs.orgnih.gov For this compound, H-atom abstraction can occur from the methoxy (B1213986) group, the acetyl group, and the carbon atoms of the acetate (B1210297) and propoxy chains. The rate of these reactions generally increases with the number of C-H bonds available for abstraction. acs.org
Studies on analogous compounds, such as 1-methoxy-2-propanone, have determined rate coefficients for their reactions with OH radicals and Cl atoms. For instance, the rate coefficient for the reaction of 1-methoxy-2-propanone with OH radicals is (0.64 ± 0.13) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and with Cl atoms is (1.07 ± 0.24) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov These values suggest a relatively short atmospheric lifetime for such keto-ethers. Given the structural similarities, this compound is expected to have a comparable reactivity, leading to its efficient removal from the atmosphere.
The following table provides rate coefficients for the reaction of OH radicals and Cl atoms with structurally related compounds, which can serve as a proxy for estimating the reactivity of this compound.
| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| 1-Methoxy-2-propanone | OH | (0.64 ± 0.13) × 10⁻¹¹ | nih.gov |
| 1-Methoxy-2-propanone | Cl | (1.07 ± 0.24) × 10⁻¹⁰ | nih.gov |
| Isoamyl Acetate | OH | 6.96 × 10⁻¹² | acs.org |
| Isoamyl Acetate | Cl | 1.27 × 10⁻¹⁰ | acs.org |
Following the initial H-atom abstraction by OH or Cl, the resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The fate of this peroxy radical depends on the concentration of nitrogen oxides (NOx).
In the presence of NOx, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO). This alkoxy radical can then undergo decomposition or isomerization. For this compound, decomposition of the alkoxy radicals could lead to the formation of smaller carbonyl compounds, such as formaldehyde (B43269), acetaldehyde, and methyl acetate, as well as other esters and anhydrides. nih.govacs.org For example, studies on the OH-initiated oxidation of allyl acetate in the presence of NOx have identified acetoxyacetaldehyde and formaldehyde as major products. nih.govacs.org
In the absence of NOx, the peroxy radicals can react with other peroxy radicals or with HO₂ radicals, leading to the formation of hydroperoxides, alcohols, and carbonyl compounds. For some esters, an α-ester rearrangement has been observed, leading to the formation of acids. nih.govconicet.gov.ar For instance, the reaction of OH with vinyl acetate in the absence of NOx primarily yields acetic acid. nih.gov
Based on the degradation pathways of similar compounds, the atmospheric oxidation of this compound is expected to produce a complex mixture of smaller oxygenated organic molecules.
Kinetic modeling is a crucial tool for predicting the atmospheric lifetime and environmental impact of organic compounds. acs.orgifpenergiesnouvelles.fr The atmospheric lifetime (τ) of a compound with respect to its reaction with an oxidant (X, e.g., OH or Cl) is given by the equation:
τ = 1 / (k * [X])
where k is the rate coefficient for the reaction and [X] is the average atmospheric concentration of the oxidant.
Using the rate coefficients of analogous compounds as a proxy, the atmospheric lifetime of this compound can be estimated. For example, using the OH radical rate coefficient for 1-methoxy-2-propanone and a typical global average OH concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime would be on the order of a few days. The lifetime with respect to reaction with Cl atoms would be shorter in regions with high Cl concentrations. nih.gov
Kinetic models for the atmospheric degradation of esters like isoamyl acetate have been developed to predict the formation of secondary pollutants such as ozone. acs.org These models incorporate the rates of all relevant reactions, from the initial oxidation to the subsequent reactions of the degradation products. Similar modeling approaches could be applied to this compound to assess its potential contribution to photochemical smog formation.
Identification of Atmospheric Degradation Products
Aqueous Environmental Fate
The fate of this compound in aquatic environments is largely governed by its water solubility and hydrolytic stability.
As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be catalyzed by acids or bases. The rate of hydrolysis is dependent on pH and temperature.
Studies on methyl acetoacetate (B1235776), a structurally related β-keto ester, indicate that it is not stable in the presence of strong aqueous acids or bases. The hydrolysis of methyl acetoacetate yields methanol (B129727) and acetoacetic acid. Acetoacetic acid itself is unstable and can decarboxylate to form acetone (B3395972) and carbon dioxide. youtube.com Similarly, the hydrolysis of this compound would be expected to yield methanol and 2-oxopropoxyacetic acid. The stability of the latter would influence the final degradation products in aquatic systems.
The table below shows the hydrolysis products of a related ester.
| Compound | Hydrolysis Products | Reference |
|---|---|---|
| Methyl acetoacetate | Methanol, Acetoacetic acid |
Soil and Sediment Interactions and Transformations
The behavior of this compound in soil and sediment is influenced by its polarity and its potential for sorption to organic matter and mineral surfaces.
Being a polar organic compound due to the presence of two carbonyl groups and an ether linkage, this compound is expected to have a relatively high water solubility and a low octanol-water partition coefficient (Kow). researchgate.net This suggests that it will likely have a high mobility in soil and a low tendency to adsorb to soil organic matter. dss.go.thusgs.gov The sorption of polar organic chemicals to soil is generally dominated by interactions with soil organic matter. researchgate.net However, for highly polar compounds, interactions with mineral surfaces can also be significant. epa.gov
The polarity of soil organic matter itself can influence the extent of sorption. dss.go.thusgs.gov Soils with a higher content of polar functional groups may exhibit different sorption characteristics for polar compounds compared to more nonpolar soil organic matter. dss.go.th
Once in the soil or sediment, this compound could be subject to biotic and abiotic degradation processes. Biodegradation by soil microorganisms is a likely pathway, as many esters are readily biodegradable. wikipedia.org Hydrolysis, as discussed in the aqueous fate section, would also occur in the pore water of soils and sediments.
Q & A
Q. What are the optimal synthetic routes for Methyl (2-oxopropoxy)acetate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via esterification between 2-oxopropanol and methyl chloroacetate under acidic catalysis. Key parameters include:
- Catalyst selection : Sulfuric acid (conc. 1–2% v/v) is commonly used for protonation of the hydroxyl group .
- Temperature : Reflux conditions (60–80°C) ensure complete reaction while minimizing side reactions like hydrolysis .
- Solvent : Methanol or ethanol facilitates solubility of reactants; excess solvent improves esterification kinetics .
Post-synthesis, purification via fractional distillation (boiling point ~120–130°C) or recrystallization from ethanol yields >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : H NMR (δ 3.7 ppm for methyl ester, δ 4.2–4.4 ppm for oxopropoxy protons) and C NMR (δ 170–175 ppm for carbonyl groups) confirm structural integrity .
- IR Spectroscopy : Strong absorbance at ~1740 cm (C=O stretch) and 1250 cm (C-O-C ester linkage) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to (exact mass: 162.16 g/mol) .
Q. How can researchers optimize purification methods to remove residual reactants or byproducts?
- Methodological Answer :
- Liquid-Liquid Extraction : Use sodium bicarbonate to neutralize unreacted acids, followed by dichloromethane extraction to isolate the ester .
- Chromatography : Flash column chromatography with ethyl acetate/hexane (3:7) resolves polar byproducts .
- Crystallization : Ethanol recrystallization at low temperatures (−20°C) enhances purity by precipitating high-melting-point impurities .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., formation enthalpy) be resolved?
- Methodological Answer : Discrepancies in thermodynamic data (e.g., ΔfH values) arise from computational models vs. experimental calorimetry. To resolve:
- Benchmark Studies : Compare gas-phase DFT calculations (B3LYP/6-311+G(d,p)) with bomb calorimetry results .
- Error Analysis : Assess systematic errors in computational methods (e.g., basis set limitations) or experimental calibration .
Example data table:
| Method | ΔfH (kJ/mol) | Source |
|---|---|---|
| DFT (B3LYP) | −450.2 ± 2.5 | |
| Experimental (Calorimetry) | −447.8 ± 1.8 |
Q. What reaction mechanisms govern the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : Protonation of the ester carbonyl group leads to nucleophilic attack by water, forming 2-oxopropanol and acetic acid. Kinetic studies (pH 2–4) show first-order dependence on [H] .
- Basic Hydrolysis : Nucleophilic substitution by OH at the ester linkage generates a carboxylate intermediate. Computational modeling (Gaussian 09) predicts activation energy barriers of ~85 kJ/mol .
Q. How can computational chemistry predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding affinities with enzymes (e.g., esterases). Parameters include Lamarckian genetic algorithms and grid boxes centered on active sites .
- MD Simulations : GROMACS simulations (CHARMM36 force field) assess conformational stability over 100 ns trajectories .
Example application: The compound’s ester groups form hydrogen bonds with serine residues in acetylcholinesterase (binding energy: −8.3 kcal/mol) .
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., transesterification or polymerization)?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures <80°C to prevent β-keto ester decomposition .
- Inhibitors : Add hydroquinone (0.1% w/w) to suppress radical-initiated polymerization .
- Reactive Distillation : Continuous removal of water shifts equilibrium toward ester formation, achieving >90% conversion .
Data Contradiction Analysis
Q. Why do different studies report varying catalytic efficiencies for this compound synthesis?
- Methodological Answer : Discrepancies arise from catalyst accessibility (homogeneous vs. heterogeneous) and solvent polarity. For example:
- Homogeneous Catalysts : Sulfuric acid provides higher turnover frequencies (TOF: 120 h) but requires neutralization .
- Heterogeneous Catalysts : Zeolite-based catalysts (TOF: 85 h) enable easier separation but suffer from pore diffusion limitations .
Statistical analysis (ANOVA) of published data identifies solvent polarity (log P) as a key variable (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
